molecular formula C20H9ClN4O8 B2840282 9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene CAS No. 253608-02-5

9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene

Cat. No. B2840282
CAS RN: 253608-02-5
M. Wt: 468.76
InChI Key: NTKRQRUYXJMTOM-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has been substituted with a 2-chlorophenyl group at the 9th position and has four nitro groups at the 2nd, 4th, 5th, and 7th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the fluorene core. The nitro groups would likely contribute to the electron-withdrawing nature of the compound, and the chlorophenyl group would likely be a strong electron-donating group .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature, and due to the presence of nitro groups, it might be highly reactive .

Future Directions

As this is a novel compound, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its potential use in organic electronics, as a dye, or in medicinal chemistry .

properties

IUPAC Name

9-[(2-chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9ClN4O8/c21-16-4-2-1-3-10(16)5-13-14-6-11(22(26)27)8-17(24(30)31)19(14)20-15(13)7-12(23(28)29)9-18(20)25(32)33/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKRQRUYXJMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene

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